Biotin-FA-FMK
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Overview
Description
Biotin-FA-FMK is a biotinylated analog of the cathepsin inhibitor Z-FA-FMK. It is a cell-permeable compound that combines biotin with a fluorochrome-based fluorescent probe (FA-FMK). This compound is often used for labeling and detecting proteins or cells, particularly in the study of apoptosis and protease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-FA-FMK can be synthesized by combining biotin with a fluorochrome-based probe (FA-FMK). The preparation involves dissolving this compound in high-purity (>99.9%) dimethyl sulfoxide (DMSO) or dry dimethylformamide (DMF). Concentrations up to 20 mM can be prepared in these solvents .
Industrial Production Methods
For industrial production, this compound is typically synthesized in a controlled laboratory environment. The product is stored at -20°C for long-term stability. Stock solutions in DMF or DMSO can be stored at -20°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Biotin-FA-FMK undergoes various chemical reactions, including:
Substitution Reactions: The FMK group can covalently bond with nucleophilic groups on proteins or other biomolecules.
Oxidation and Reduction: The compound’s activity can be influenced by the redox environment, such as the modulation of the lumenal redox environment of phagosomes.
Common Reagents and Conditions
Common reagents used with this compound include DMSO and DMF for dissolution. The compound is often used in cell culture studies to inhibit specific proteases .
Major Products Formed
The major products formed from reactions involving this compound are enzyme-inhibitor complexes. These complexes can be detected and isolated for further study using standard biochemical procedures .
Scientific Research Applications
Biotin-FA-FMK has a wide range of scientific research applications, including:
Mechanism of Action
Biotin-FA-FMK exerts its effects by covalently bonding to the -SH moiety of cysteine residues on target proteins. This irreversible inhibition is facilitated by the FMK group, which acts as a trapping group. The biotin group allows for the detection and isolation of the enzyme-inhibitor complex . The compound’s mechanism involves the modulation of oxidative stress and depletion of intracellular glutathione (GSH), leading to increased reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Biotin-FA-FMK is compared with other similar compounds, such as:
Z-FA-FMK: A cathepsin inhibitor that readily inhibits anti-CD3-induced human T cell proliferation.
Z-FA-DMK: An analog that does not inhibit T cell proliferation.
Z-FA-CMK: A toxic analog that inhibits T cell proliferation.
This compound is unique in its ability to combine biotin with a fluorochrome-based probe, making it highly useful for labeling and detecting proteins or cells .
Properties
Molecular Formula |
C27H36FN5O7S |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1 |
InChI Key |
YDCKNEYFIWYFGH-AJBHJIFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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